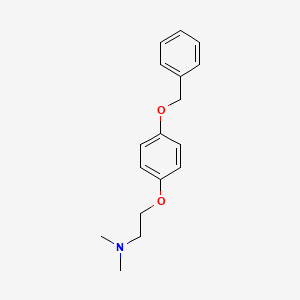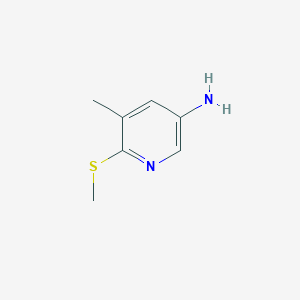
5-methyl-6-methylsulfanylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-6-methylsulfanylpyridin-3-amine is a heterocyclic organic compound that contains both an amino group and a methylsulfanyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-methylsulfanylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-methylsulfanylpyridine with an amine source under suitable conditions. For example, the reaction can be carried out using ammonia or an amine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-6-methylsulfanylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
5-methyl-6-methylsulfanylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-methyl-6-methylsulfanylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-methylpyridine: Similar structure but lacks the methylsulfanyl group.
3-Methyl-2-methylsulfanylpyridine: Similar structure but lacks the amino group.
5-Amino-pyrazoles: Different ring structure but similar functional groups.
Uniqueness
5-methyl-6-methylsulfanylpyridin-3-amine is unique due to the presence of both an amino group and a methylsulfanyl group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H10N2S |
|---|---|
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
5-methyl-6-methylsulfanylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2S/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3 |
Clé InChI |
JCXBWISGPRZELZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


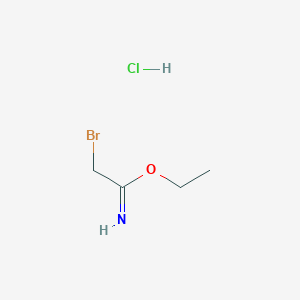
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-2-chloroethan-1-one](/img/structure/B8696304.png)
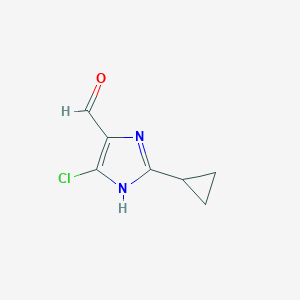
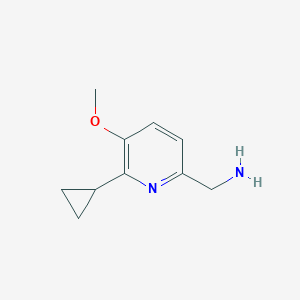
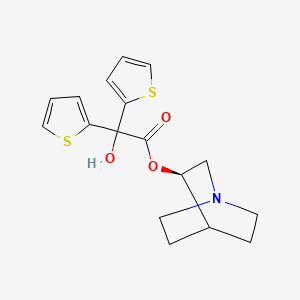
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)
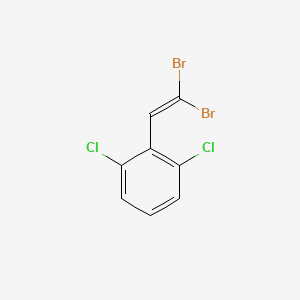
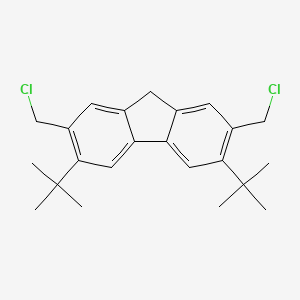
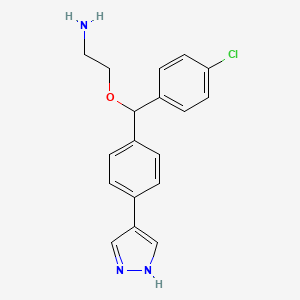
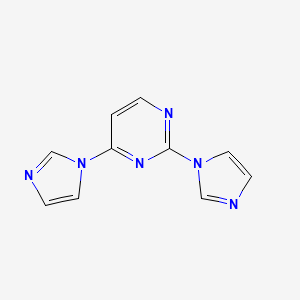
![N-[2-(1H-imidazol-5-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B8696375.png)
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)
![4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol](/img/structure/B8696388.png)
